Phase Stability Under High Pressure: LiN₃ vs. NaN₃
Lithium azide maintains a single monoclinic C 2/m crystal structure up to pressures exceeding 60 GPa at room temperature, with no structural phase transitions observed [1][2]. In direct contrast, sodium azide, which is isostructural at ambient pressure, undergoes a documented set of phase transitions at pressures below 50 GPa [3][4].
| Evidence Dimension | Phase transitions under hydrostatic compression |
|---|---|
| Target Compound Data | No phase transitions; single C 2/m structure stable up to >60 GPa |
| Comparator Or Baseline | NaN₃ (sodium azide): multiple phase transitions below 50 GPa |
| Quantified Difference | Qualitative difference: LiN₃ maintains structural stability where NaN₃ exhibits instability and phase changes |
| Conditions | X-ray diffraction and Raman spectroscopy under hydrostatic compression at room temperature, pressures up to 60 GPa |
Why This Matters
For high-pressure materials research or energetic formulations requiring predictable structural behavior, LiN₃ offers superior phase predictability compared to NaN₃.
- [1] Medvedev, S.A. et al. (2009). Phase stability of lithium azide at pressures up to 60 GPa. Journal of Physics: Condensed Matter, 21(19), 195404. PMID: 21825482. View Source
- [2] Medvedev, S.A. et al. (2009). Phase stability of lithium azide at pressures up to 60 GPa. J. Phys.: Condens. Matter 21 195404. View Source
- [3] INIS Repository. Phase stability of lithium azide at pressures up to 60 GPa. Translation record RN=41028347. View Source
- [4] INIS Repository. Phase stability comparison of LiN₃ and NaN₃. View Source
